molecular formula C16H16FN3O3 B11831200 1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid

1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11831200
M. Wt: 317.31 g/mol
InChI Key: AAADFILNCLUNDL-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features a fluorophenyl group, a dihydropyrazinone ring, and a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Scientific Research Applications

1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the dihydropyrazinone ring contributes to its stability and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16FN3O3

Molecular Weight

317.31 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)-3-oxopyrazin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H16FN3O3/c17-12-3-1-2-4-13(12)20-10-7-18-14(15(20)21)19-8-5-11(6-9-19)16(22)23/h1-4,7,10-11H,5-6,8-9H2,(H,22,23)

InChI Key

AAADFILNCLUNDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CN(C2=O)C3=CC=CC=C3F

Origin of Product

United States

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